
2,4-Di-tert-butylphenyl hydrogen phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylphenyl hydrogen phosphonate is an organophosphorus compound with the chemical formula C28H43O4P. It is known for its high thermal stability and low volatility, making it useful in various industrial applications. This compound is often used as a research chemical and in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Di-tert-butylphenyl hydrogen phosphonate is typically synthesized through the reaction of 2,4-di-tert-butylphenol with tri(2-chloroethyl) phosphite under basic conditions. The reaction involves a condensation process where the phenol and phosphite react to form the desired phosphonate compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butylphenyl hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonites.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Substitution: Substituted phosphonates with different functional groups[][2].
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylphenyl hydrogen phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and stabilizer in organic synthesis.
Biology: Studied for its potential effects on cell growth and metabolism.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Used as a flame retardant and plasticizer in polymer production.
Mecanismo De Acción
The mechanism by which 2,4-di-tert-butylphenyl hydrogen phosphonate exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell growth inhibition. The compound targets specific molecular pathways, including those involved in redox balance and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound used as a stabilizer in polymers.
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but with different functional groups.
Uniqueness
2,4-Di-tert-butylphenyl hydrogen phosphonate is unique due to its specific hydrogen phosphonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its high thermal stability and low volatility make it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C14H22O3P+ |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
(2,4-ditert-butylphenoxy)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C14H21O3P/c1-13(2,3)10-7-8-12(17-18(15)16)11(9-10)14(4,5)6/h7-9H,1-6H3/p+1 |
Clave InChI |
DEQZNQLWWPBQMW-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O[P+](=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
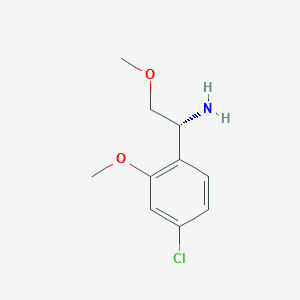
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
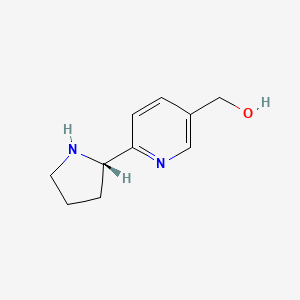

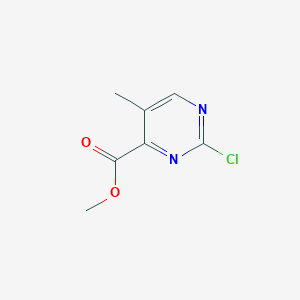
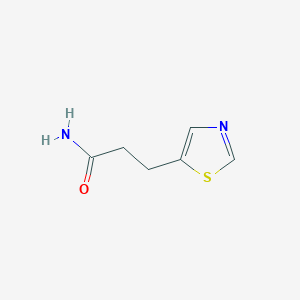
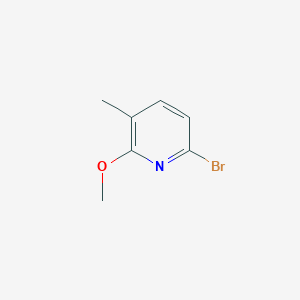
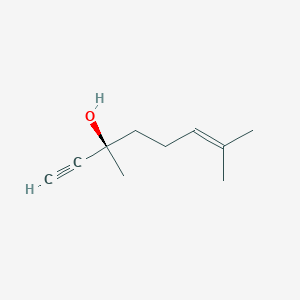


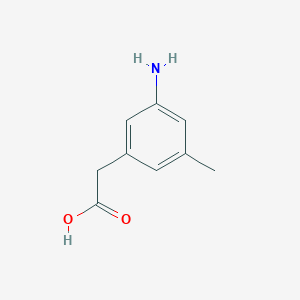
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
